molecular formula C16H19N3O2S B270106 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxyphenyl)propanamide

3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxyphenyl)propanamide

Cat. No. B270106
M. Wt: 317.4 g/mol
InChI Key: XKBWZKQVTOAQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxyphenyl)propanamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. MLN4924 has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins, and its dysregulation has been implicated in various diseases, including cancer.

Mechanism of Action

3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxyphenyl)propanamide inhibits the activity of NAE, which is responsible for the activation of NEDD8, a small ubiquitin-like modifier. NEDD8 conjugation plays a critical role in the regulation of protein degradation, and its dysregulation has been implicated in cancer and other diseases. By inhibiting NAE, 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxyphenyl)propanamide prevents the conjugation of NEDD8 to its target proteins, leading to their accumulation and subsequent degradation by the proteasome.
Biochemical and Physiological Effects:
3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxyphenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It also inhibits the migration and invasion of cancer cells, which are critical processes in the metastasis of cancer. Additionally, 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxyphenyl)propanamide has been shown to induce DNA damage and activate the DNA damage response pathway, leading to the inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxyphenyl)propanamide is its specificity for NAE, which minimizes off-target effects. It also has a relatively low toxicity profile, making it a viable option for cancer treatment. However, 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxyphenyl)propanamide has limitations in terms of its stability and solubility, which can affect its efficacy and bioavailability. It also has limited oral bioavailability, which may require alternative administration routes.

Future Directions

There are several future directions for the research and development of 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxyphenyl)propanamide. One area of focus is the identification of biomarkers that can predict response to 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxyphenyl)propanamide treatment. This can help to optimize patient selection and improve treatment outcomes. Another area of focus is the development of combination therapies that can enhance the efficacy of 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxyphenyl)propanamide. This can involve the use of other targeted therapies or immunotherapies. Additionally, further research is needed to understand the mechanisms of resistance to 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxyphenyl)propanamide and to develop strategies to overcome it.

Synthesis Methods

The synthesis of 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxyphenyl)propanamide involves multiple steps, starting with the reaction of 4,6-dimethyl-2-thiouracil with 2-bromo-4-methoxyacetophenone to form 3-(4,6-dimethyl-2-pyrimidinylthio)propanal. This intermediate is then reacted with 2-methoxybenzylamine to form the final product, 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxyphenyl)propanamide. The synthesis of 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxyphenyl)propanamide has been optimized to achieve high yields and purity, making it a viable option for large-scale production.

Scientific Research Applications

3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors. 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxyphenyl)propanamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

Product Name

3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxyphenyl)propanamide

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)propanamide

InChI

InChI=1S/C16H19N3O2S/c1-11-10-12(2)18-16(17-11)22-9-8-15(20)19-13-6-4-5-7-14(13)21-3/h4-7,10H,8-9H2,1-3H3,(H,19,20)

InChI Key

XKBWZKQVTOAQRD-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=CC=C2OC)C

Canonical SMILES

CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=CC=C2OC)C

solubility

38.4 [ug/mL]

Origin of Product

United States

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